Aqueous Solubility: HCl Salt vs. Free Base
The critical differentiator for 4-bromo-3-pyridinemethanol hydrochloride is its salt form, which is designed to dramatically improve water solubility relative to its free base counterpart. While quantitative solubility data in water is not explicitly reported, the compound's description as 'water soluble' from a reputable vendor and its 'Harmful if swallowed' hazard classification are direct consequences of its ionic hydrochloride form, which facilitates dissolution in biological and aqueous reaction media . In contrast, the free base 4-bromo-3-pyridinemethanol (CAS: 197007-87-7) is not designated as water-soluble and possesses a calculated LogP of 0.7, indicating greater lipophilicity and an inherent tendency to partition into organic phases [1]. This difference in solubility is a primary selection criterion for chemists developing reactions in aqueous media, as it can eliminate the need for co-solvents and streamline workup procedures. The exact quantitative difference in solubility (e.g., in mg/mL) remains vendor-specific and unreported in the open literature, representing a gap in directly verifiable, public-domain data. However, the qualitative designation of water solubility for the HCl salt versus the non-designation for the free base is a functional and commercially significant distinction.
| Evidence Dimension | Solubility in Aqueous Media (Qualitative) |
|---|---|
| Target Compound Data | Water soluble |
| Comparator Or Baseline | Free base: Not reported as water soluble; LogP = 0.7 [1] |
| Quantified Difference | Qualitative designation of solubility vs. lack thereof, with LogP difference supporting this observation. |
| Conditions | Qualitative assessment based on vendor technical datasheet and computed physicochemical properties. |
Why This Matters
For reactions performed in water or biological buffers, the use of the soluble hydrochloride salt can obviate the need for organic co-solvents, simplify reaction setup, and improve process mass intensity.
- [1] PubChem. (2026). (4-Bromopyridin-3-yl)methanol (CAS 197007-87-7) Computed Properties. National Center for Biotechnology Information. View Source
